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Cat. No.: B2683838 Get Quote

7-O-Methyl Morroniside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
7-O-Methyl morroniside is an iridoid glycoside, a class of monoterpenoid natural products

known for their diverse biological activities. It is primarily extracted from the fruits of plants such

as Cornus officinalis (Japanese cornel) and Lonicera morrowii (Morrow's honeysuckle), which

have a long history of use in traditional medicine.[1][2][3] As a derivative of the more

extensively studied morroniside, 7-O-Methyl morroniside is gaining attention for its own

unique pharmacological profile, particularly its neuroprotective properties. This document

provides a comprehensive overview of its known physical and chemical properties,

experimental protocols for its isolation and characterization, and its biological activities, with a

focus on its mechanism of action.

Physical and Chemical Properties
The fundamental physical and chemical characteristics of 7-O-Methyl morroniside are

summarized in the table below. This data is essential for its handling, formulation, and

analytical characterization.
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Property Value Reference(s)

Molecular Formula C₁₈H₂₈O₁₁ [2][3]

Molecular Weight 420.41 g/mol [2][3]

CAS Number 41679-97-4 [2][4][5]

Appearance Light grey powder [6]

Purity ≥98% [5]

Storage Conditions

Powder: -20°C (long-term),

4°C (short-term), desiccatedIn

Solvent: -80°C (up to 1 year)

[3][5]

Solubility

Data not quantitatively

available. Generally insoluble

in water. Soluble in organic

solvents like DMSO, ethanol,

and methanol. For higher

solubility in aqueous media,

warming to 37°C and

sonication may be beneficial.

[7] An effective in vivo

formulation consists of 5%

DMSO, 30% PEG300, 5%

Tween 80, and 60%

saline/PBS.[3]

Spectroscopic Data for Structural Elucidation
While specific spectra for 7-O-Methyl morroniside are not widely available in public

databases, its structure can be unequivocally confirmed using a combination of spectroscopic

techniques. Below are the expected characteristics.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.medchemexpress.com/7-o-methyl-morroniside.html
https://www.targetmol.com/compound/7-o-methyl%20morroniside
https://www.medchemexpress.com/7-o-methyl-morroniside.html
https://www.targetmol.com/compound/7-o-methyl%20morroniside
https://www.medchemexpress.com/7-o-methyl-morroniside.html
https://www.phytopurify.com/7OMethylmorroniside-p-5070.html
https://cdn.usbio.net/biochemicals/299865/7-O-Methyl%20morroniside/data-sheet
https://www.researchgate.net/publication/303379233_Development_of_hydrophilic_magnetic_molecularly_imprinted_polymers_by_directly_coating_onto_Fe3O4_with_a_water-miscible_functional_monomer_and_application_in_a_solid-phase_extraction_procedure_for_iri
https://cdn.usbio.net/biochemicals/299865/7-O-Methyl%20morroniside/data-sheet
https://www.targetmol.com/compound/7-o-methyl%20morroniside
https://cdn.usbio.net/biochemicals/299865/7-O-Methyl%20morroniside/data-sheet
https://pmc.ncbi.nlm.nih.gov/articles/PMC6121078/
https://www.targetmol.com/compound/7-o-methyl%20morroniside
https://www.benchchem.com/product/b2683838?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2683838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expected Ionization: Electrospray ionization (ESI) in both positive ([M+H]⁺, [M+Na]⁺) and

negative ([M-H]⁻, [M+HCOO]⁻) modes is suitable.

Expected Molecular Ion: For the molecular formula C₁₈H₂₈O₁₁, the expected exact mass is

approximately 420.1632 Da.

Fragmentation Pattern: Tandem MS (MS/MS) would likely show a characteristic loss of the

glucose moiety (a neutral loss of 162.05 Da). Further fragmentation of the iridoid aglycone

would provide structural confirmation. The fragmentation of the parent compound,

morroniside, shows a deprotonated form at m/z 405 and a key fragment at m/z 243.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the detailed atomic connectivity and

stereochemistry. Spectra are typically recorded in solvents like deuterated methanol (CD₃OD)

or DMSO-d₆.

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for:

An anomeric proton of the glucose unit (a doublet around δ 4.5-5.0 ppm).

Olefinic protons on the iridoid core.

A methoxy group singlet (-OCH₃) around δ 3.7 ppm.

A methyl group doublet on the iridoid core.

Multiple overlapping signals for the sugar ring protons and the iridoid backbone protons.

¹³C-NMR: The carbon NMR spectrum will confirm the presence of 18 distinct carbon atoms.

A signal for a carbonyl carbon (ester) in the region of δ 165-175 ppm.

Signals for olefinic carbons between δ 100-155 ppm.

An anomeric carbon signal around δ 95-105 ppm.

A signal for the methoxy carbon around δ 50-60 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.targetmol.com/compound/7-o-methyl%20morroniside
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2683838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Multiple signals in the δ 60-80 ppm range corresponding to the oxygenated carbons of the

glucose and iridoid moieties.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching vibrations

of the multiple hydroxyl groups.

C-H stretching vibrations just below 3000 cm⁻¹.

A strong absorption band around 1700-1740 cm⁻¹ due to the C=O stretching of the ester

group.

An absorption band around 1650 cm⁻¹ for the C=C double bond in the iridoid ring.

A series of complex C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).

Experimental Protocols
Isolation and Purification
The following protocol is a generalized procedure based on methods developed for the

selective extraction of iridoid glycosides, including 7-O-Methyl morroniside, from Cornus

officinalis.[2]

Extraction:

1. Air-dried and powdered fruits of Cornus officinalis are extracted with 70-80% ethanol or

hot water under reflux for 2-3 hours.

2. The extraction is repeated 2-3 times. The combined filtrates are concentrated under

reduced pressure to yield a crude extract.

Pre-purification:
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1. The crude extract is suspended in water and subjected to liquid-liquid partitioning with

solvents of increasing polarity (e.g., petroleum ether, ethyl acetate) to remove non-polar

impurities.

2. The aqueous layer containing the glycosides is retained.

Chromatographic Purification:

1. The aqueous extract is loaded onto a macroporous resin (e.g., AB-8) column.

2. The column is washed with deionized water to remove sugars and other highly polar

impurities.

3. The iridoid glycosides are eluted with a stepwise gradient of ethanol in water (e.g., 20%,

40%, 60% ethanol).

Selective Solid-Phase Extraction (SPE):

1. For high-purity isolation, a molecularly imprinted solid-phase extraction (MISPE) step can

be employed.

2. Water-compatible molecularly imprinted beads (MIBs) designed for iridoid glycosides are

used as the sorbent.

3. The fraction rich in iridoids is loaded onto the MISPE cartridge, washed, and the target

compounds are selectively eluted.

Final Purification:

1. Final purification is achieved using preparative High-Performance Liquid Chromatography

(HPLC) on a C18 column with a mobile phase gradient of methanol-water or acetonitrile-

water.

2. Fractions are collected and monitored by analytical HPLC or TLC. Fractions containing

pure 7-O-Methyl morroniside are pooled and lyophilized.
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Isolation and Purification Workflow for 7-O-Methyl Morroniside.
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General Protocol for Spectroscopic Characterization
Sample Preparation:

NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated

solvent (e.g., CD₃OD or DMSO-d₆) in an NMR tube.

MS: Prepare a dilute solution (~10-100 µg/mL) in an HPLC-grade solvent such as

methanol or acetonitrile, with or without a small amount of formic acid or ammonium

acetate to promote ionization.

IR: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr

powder and pressing it into a transparent disk.

Data Acquisition:

NMR: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

MS: Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Q-

TOF or Orbitrap) using an ESI source to obtain accurate mass and MS/MS fragmentation

data.

IR: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

Data Analysis:

Assign proton and carbon signals using the combination of 1D and 2D NMR data.

Confirm the elemental composition from the high-resolution MS data.

Identify key functional groups from the IR absorption bands.

Biological Activity and Signaling Pathways
Recent research has demonstrated that 7-O-Methyl morroniside possesses significant

neuroprotective activity, positioning it as a promising candidate for the treatment of

neurodegenerative disorders such as Alzheimer's disease (AD).[1]
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Neuroprotective Effects in Alzheimer's Disease Models
In a study using the 5x_FAD_ transgenic mouse model of Alzheimer's disease, oral

administration of 7-O-Methyl morroniside (referred to as MorA in the study) led to several

therapeutic benefits:[1]

Improved Cognitive Function: The compound enhanced learning and memory abilities and

ameliorated cognitive impairment in the mice.[1]

Reduced Neuropathology: It significantly decreased the levels of key AD pathological

markers in the brain, including amyloid-beta peptides (Aβ₁₋₄₀ and Aβ₁₋₄₂), and

hyperphosphorylated Tau (p-Tau).[1]

Anti-inflammatory and Antioxidant Effects: Treatment with 7-O-Methyl morroniside reduced

the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), decreased neuronal apoptosis,

and mitigated oxidative stress by lowering reactive oxygen species (ROS) and

malondialdehyde (MDA) levels in brain tissue.[1]

Mechanism of Action: NMDAR2B Inhibition and Gut
Microbiome Regulation
The neuroprotective effects of 7-O-Methyl morroniside are believed to be mediated through a

dual mechanism involving the central nervous system and the gut-brain axis.

Inhibition of NMDAR2B: The compound is proposed to directly interact with and inhibit the N-

methyl-D-aspartate receptor subtype 2B (NMDAR2B).[1] Overactivation of NMDA receptors

leads to excitotoxicity, calcium overload, and subsequent neuronal apoptosis and oxidative

stress, which are key processes in AD pathogenesis. By inhibiting NMDAR2B, 7-O-Methyl
morroniside helps prevent this excitotoxic cascade.[1]

Gut Microbiome Modulation: The study also revealed that 7-O-Methyl morroniside
beneficially alters the gut microbiota. It was shown to increase the abundance of beneficial

bacteria, such as Lactobacillus, while decreasing the population of inflammation-associated

bacteria.[1] This shift in the gut microbiome is correlated with the observed reduction in brain

inflammation and pathology, highlighting the compound's ability to leverage the gut-brain axis

for its therapeutic effects.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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